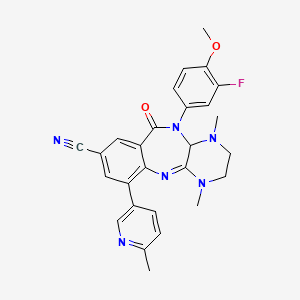

Encephalitic alphavirus-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H25FN6O2 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1,4-dimethyl-10-(6-methyl-3-pyridinyl)-6-oxo-3,4a-dihydro-2H-pyrazino[2,3-b][1,4]benzodiazepine-8-carbonitrile |

InChI |

InChI=1S/C27H25FN6O2/c1-16-5-6-18(15-30-16)20-11-17(14-29)12-21-24(20)31-25-26(33(3)10-9-32(25)2)34(27(21)35)19-7-8-23(36-4)22(28)13-19/h5-8,11-13,15,26H,9-10H2,1-4H3 |

InChI Key |

DPIYMIGOWULJPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C3C(=CC(=C2)C#N)C(=O)N(C4C(=N3)N(CCN4C)C)C5=CC(=C(C=C5)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

Encephalitic Alphavirus-IN-1: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encephalitic alphaviruses, including Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV), represent significant public health threats with no approved antiviral therapies for human use. This document details the discovery and synthesis of Encephalitic alphavirus-IN-1, a novel small molecule inhibitor belonging to the piperazinobenzodiazepinone class. This compound has demonstrated potent, submicromolar activity against both VEEV and EEEV in cell-based assays. Herein, we provide a comprehensive overview of the synthetic chemistry, quantitative antiviral data, and detailed experimental protocols. Furthermore, we present visualizations of the synthetic workflow and the general alphavirus life cycle to contextualize the inhibitor's discovery and potential mechanism of action.

Introduction

The genus Alphavirus encompasses a group of medically important arboviruses transmitted by mosquitoes. Infections can lead to a range of diseases, from debilitating arthralgia to severe and often fatal encephalitis.[1] The high case fatality rate associated with encephalitic alphaviruses like EEEV underscores the urgent need for effective antiviral therapeutics.[2]

Recent research has led to the discovery of a novel class of potent encephalitic alphavirus inhibitors: piperazinobenzodiazepinones. This discovery stemmed from the unexpected ring expansion of 2-dihalomethylquinazolinones when treated with specific diamines.[2][3] this compound emerged from this class as a promising lead compound, exhibiting significant antiviral activity against both VEEV and EEEV.[4]

This technical guide provides an in-depth look at the discovery and synthesis of this compound, presenting key data and methodologies for researchers in the field of antiviral drug development.

Quantitative Data Summary

The antiviral activity of this compound and its analogs was primarily assessed through Cytopathic Effect (CPE) inhibition assays and viral yield reduction assays. The following tables summarize the key quantitative findings from these evaluations.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Assay Type | Metric | Value (µM) | Cell Line |

| VEEV | Cytopathic Effect (CPE) Inhibition | EC50 | 0.24 | Vero 76 |

| EEEV | Cytopathic Effect (CPE) Inhibition | EC50 | 0.16 | Vero 76 |

Data sourced from MedChemExpress.[4]

Table 2: Antiviral Activity of Related Piperazinobenzodiazepinone Analogs

| Compound | VEEV EC50 (nM) | EEEV EC50 (nM) | VEEV Yield Reduction (>log) at 5 µM | EEEV Yield Reduction (>log) at 5 µM |

| Analog 1 | 27 | 31 | >5 | >7 |

| Analog 2 | 48 | 42 | >5 | >7 |

| This compound (a representative analog) | 240 | 160 | >5 | >7 |

This table presents data for representative potent analogs from the piperazinobenzodiazepinone series as reported by Ryan et al. (2022).[2] The EC50 values highlight the potent inhibition of virus-induced cell death. The viral yield reduction data demonstrates a significant decrease in the production of new infectious virus particles.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key antiviral assays used to determine its efficacy.

Synthesis of this compound (General Procedure)

The synthesis of the piperazinobenzodiazepinone scaffold, from which this compound is derived, involves a key ring expansion reaction. The general procedure is as follows:

Step 1: Synthesis of 2-Dichloromethylquinazolinone Precursor

The synthesis of the quinazolinone precursors is a critical initial step. While various methods exist for the synthesis of quinazolinones and their derivatives, a common route involves the reaction of an anthranilic acid derivative with an appropriate acylating agent, followed by cyclization.[5][6] For the specific 2-dichloromethylquinazolinone precursors, the synthesis would involve the use of a reagent that introduces the dichloromethyl group at the 2-position.

Step 2: Ring Expansion to Piperazinobenzodiazepinone

-

To a solution of the 2-dichloromethylquinazolinone (1.0 equivalent) in dimethyl sulfoxide (DMSO) is added the desired N,N'-dialkylethane-1,2-diamine (1.5 equivalents) and potassium acetate (KOAc, 2.0 equivalents).[2]

-

The reaction mixture is heated to 60 °C for 2 hours.[2]

-

Upon completion, the reaction is worked up using standard organic chemistry techniques, which typically involve extraction and purification by column chromatography to yield the desired piperazinobenzodiazepinone product.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

-

Cell Plating: Vero 76 cells are seeded into 96-well plates at a density that will form a confluent monolayer.[7] The cells are grown in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), and incubated at 37°C in a 5% CO2 atmosphere.[8]

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

-

Infection and Treatment: The cell culture medium is removed from the plates, and the cells are infected with VEEV or EEEV at a predetermined multiplicity of infection (MOI). Simultaneously, the diluted compound is added to the wells. Control wells include virus-only (no compound) and cells-only (no virus, no compound).[9]

-

Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).[10]

-

Quantification of Cell Viability: Cell viability is assessed using a quantitative method. A common approach is the use of a reagent that measures cellular ATP levels, where the luminescence signal is proportional to the number of viable cells.[11][12]

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits 50% of the viral cytopathic effect.[11]

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of new infectious virus particles in the presence of the test compound.

-

Cell Infection and Treatment: A confluent monolayer of Vero 76 cells in a multi-well plate is infected with VEEV or EEEV at a specific MOI in the presence of various concentrations of the test compound.[13]

-

Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 18-24 hours) to allow for the production of progeny virions.[4]

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant, which contains the newly produced virus particles, is collected.[13]

-

Titration of Progeny Virus: The collected supernatant is serially diluted and used to infect fresh monolayers of Vero 76 cells in a plaque assay.[13]

-

Plaque Assay: After a period of incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet), and the number of plaque-forming units (PFU) is counted.[14][15][16][17]

-

Data Analysis: The viral titer (PFU/mL) in the supernatant from compound-treated cells is compared to the titer from untreated (virus-only) control cells to determine the log reduction in viral yield.[2]

Visualizations

The following diagrams illustrate the synthetic workflow for the piperazinobenzodiazepinone core and the general life cycle of encephalitic alphaviruses.

Caption: Synthetic scheme for the piperazinobenzodiazepinone core.

Caption: Overview of the alphavirus life cycle and a hypothetical point of inhibition.

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively identified, compounds with a quinazolinone core have been shown to target various viral and host factors.[18] For alphaviruses, the non-structural proteins (nsPs), particularly the nsP2 helicase and protease, are considered promising targets for antiviral intervention due to their essential roles in viral replication.[2][3][13][18][19][20][21][22][23][24][25][26]

The potent reduction in viral yield observed with this compound and its analogs strongly suggests that the compound interferes with a critical step in the viral replication cycle.[2] The structural similarity to other known alphavirus inhibitors points towards a potential interaction with one of the non-structural proteins, thereby disrupting the formation or function of the viral replication complex. Further target identification and mechanistic studies are required to elucidate the exact mechanism of action.

Conclusion

This compound represents a significant advancement in the search for effective treatments against pathogenic alphaviruses. The novel piperazinobenzodiazepinone scaffold demonstrates potent, submicromolar efficacy against both VEEV and EEEV in vitro. The detailed synthetic and experimental protocols provided in this document are intended to facilitate further research and development of this promising class of antiviral compounds. Future work should focus on elucidating the specific molecular target and mechanism of action, as well as optimizing the pharmacokinetic properties of these inhibitors for in vivo studies.

References

- 1. VERO Cells [cytion.com]

- 2. Nonstructural Proteins of Alphavirus—Potential Targets for Drug Development [mdpi.com]

- 3. Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]

- 9. pblassaysci.com [pblassaysci.com]

- 10. Efficacy of a brain-penetrant antiviral in lethal Venezuelan and eastern equine encephalitis mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 12. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]

- 13. nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 15. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 16. Assessment of plaque assay methods for alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alphavirus Nonstructural Proteases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Identification of a Broadly Acting Inhibitor of the Alphavirus Non-Structural Protein 2 Helicase | Semantic Scholar [semanticscholar.org]

- 22. Alphavirus nsP2: A Multifunctional Regulator of Viral Replication and Promising Target for Anti‐Alphavirus Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pnas.org [pnas.org]

- 25. biorxiv.org [biorxiv.org]

- 26. scbt.com [scbt.com]

Piperazinobenzodiazepinones as Novel Antiviral Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazinobenzodiazepinones represent a novel and promising class of heterocyclic compounds exhibiting potent antiviral activity, particularly against encephalitic alphaviruses such as Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV). These viruses are significant public health concerns with the potential for causing severe neurological disease, yet there are currently no FDA-approved antiviral therapies. The discovery of piperazinobenzodiazepinones opens a new avenue for the development of direct-acting antivirals against these and potentially other emerging viral threats. This technical guide provides an in-depth overview of the synthesis, antiviral activity, and putative mechanism of action of this emerging class of antiviral agents.

Core Compound Structure

The core structure of piperazinobenzodiazepinones consists of a piperazine ring fused to a benzodiazepine scaffold. This unique arrangement is derived from a ring-expansion reaction of 2-dihalomethylquinazolinones with a diamine.

Synthesis of Piperazinobenzodiazepinones

The synthesis of piperazinobenzodiazepinones is achieved through a novel ring-expansion reaction. The general synthetic scheme involves the treatment of a 2-dihalomethylquinazolinone with a diamine. While specific, detailed protocols for a wide range of derivatives are still emerging in the literature, a general methodology can be outlined based on the initial discovery.

Experimental Protocol: General Synthesis

Materials:

-

Substituted 2-(dichloromethyl)quinazolin-4(3H)-one

-

Appropriate diamine (e.g., N-methylethylenediamine)

-

Triethylamine (NEt3)

-

Acetonitrile (CH3CN)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 2-(dichloromethyl)quinazolin-4(3H)-one (1 equivalent) in acetonitrile, add the selected diamine (1.3 equivalents) and triethylamine (3 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the desired piperazinobenzodiazepinone.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific substrates.

Antiviral Activity and Efficacy

Piperazinobenzodiazepinones have demonstrated potent, submicromolar activity against VEEV and EEEV. The lead compound, 7a , exhibited a remarkable 50% effective concentration (EC50) of 0.041 µM in a cell-based cytopathic effect (CPE) assay using the TC-83 vaccine strain of VEEV, with no observable cytotoxicity at concentrations up to 30 µM.[1]

Quantitative Data Summary

| Compound | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 7a | VEEV (TC-83) | CPE | 0.041 | > 30 | > 731 | [1] |

Further studies have shown that these compounds can reduce viral titers by over 7 logs in primary human neuronal cells, indicating a profound inhibitory effect on viral replication.[1]

Experimental Protocols for Antiviral Assays

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Vero 76 cells (or another susceptible cell line)

-

Venezuelan Equine Encephalitis Virus (VEEV), TC-83 strain

-

Complete growth medium (e.g., MEM with 5% FBS)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed Vero 76 cells in 96-well plates at a density that will form a near-confluent monolayer overnight.

-

The following day, prepare serial dilutions of the test compounds in the assay medium.

-

Remove the growth medium from the cell plates and add the compound dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).

-

Infect the wells (except for the cell control) with VEEV TC-83 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show >80% CPE.

-

Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions and measuring the resulting signal (e.g., luminescence).

-

Calculate the EC50 value, which is the compound concentration that protects 50% of the cells from virus-induced death, using a dose-response curve.

This assay quantifies the reduction in infectious virus production in the presence of the compound.

Materials:

-

Primary human neuronal cells (or other relevant cell type)

-

VEEV or EEEV

-

Test compounds

-

Vero 76 cells for titration

-

96-well plates

-

Crystal violet solution

Procedure:

-

Seed primary human neuronal cells in a suitable plate format and allow them to differentiate.

-

Treat the cells with a non-toxic concentration of the test compound for a defined period before and during infection.

-

Infect the cells with VEEV or EEEV at a specific MOI.

-

After an incubation period (e.g., 18 hours), collect the supernatant containing progeny virus.

-

Perform serial 10-fold dilutions of the collected supernatant.

-

Infect a monolayer of Vero 76 cells in a 96-well plate with each dilution (multiple replicates per dilution).

-

Incubate the plates for 48-72 hours to allow for the development of CPE.

-

Fix the cells with a formaldehyde solution and stain with crystal violet to visualize the cell monolayer.

-

Determine the 50% tissue culture infectious dose (TCID50) for each sample using a method such as the Reed-Muench calculation. This represents the viral dilution that causes CPE in 50% of the wells.

-

Compare the TCID50 values from compound-treated samples to the vehicle-treated control to determine the log reduction in viral titer.

Mechanism of Action

The precise molecular target and mechanism of action of piperazinobenzodiazepinones against alphaviruses are currently under investigation. However, based on the biology of alphavirus replication, several potential targets can be hypothesized. The potent, submicromolar activity suggests a specific interaction with a viral or host factor essential for replication.

Possible viral targets include the non-structural proteins (nsPs) that form the replication complex, such as the nsP2 protease or the nsP4 RNA-dependent RNA polymerase . Another potential target is the capsid protein , which is involved in nucleocapsid assembly and interaction with the viral glycoproteins during budding.[2][3]

Host-targeting mechanisms could involve the modulation of signaling pathways that the virus hijacks for its replication or the enhancement of the host's innate immune response.

Potential Signaling Pathways Involved in Alphavirus Infection and Inhibition

Alphaviruses are known to interact with and manipulate numerous host cell signaling pathways to facilitate their replication and evade the immune system. A potential antiviral agent could interfere with these interactions. The diagram below illustrates a simplified overview of key pathways in alphavirus infection that could be targeted.

Workflow for Target Identification

Identifying the specific molecular target of a novel antiviral compound is a critical step in its development. The following workflow outlines a potential strategy for elucidating the mechanism of action of piperazinobenzodiazepinones.

Structure-Activity Relationship (SAR)

Preliminary studies on piperazinobenzodiazepinones have indicated tractable structure-activity relationships.[1] A systematic exploration of substitutions on both the quinazolinone-derived portion and the piperazine ring is necessary to optimize the antiviral potency and pharmacokinetic properties of this compound class. Key areas for modification include:

-

Substituents on the benzodiazepine ring system: Exploring the effects of electron-donating and electron-withdrawing groups at various positions.

-

Substituents on the piperazine ring: Modifying the N-substituent to influence solubility, cell permeability, and target engagement.

-

Stereochemistry: Investigating the impact of chirality on antiviral activity, as many biologically active molecules are stereospecific.

A comprehensive SAR campaign will be crucial for advancing this promising class of compounds toward preclinical development.

Conclusion

Piperazinobenzodiazepinones have emerged as a potent new class of antiviral agents with significant activity against pathogenic alphaviruses. Their novel chemical scaffold and high efficacy present a valuable opportunity for the development of much-needed therapeutics for these and potentially other viral diseases. Further research focused on elucidating their precise mechanism of action, expanding the structure-activity relationship, and evaluating their in vivo efficacy and safety will be critical next steps in translating this initial discovery into a clinical reality. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antiviral drug discovery.

References

In Vitro Activity of Encephalitic Alphavirus-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Encephalitic alphavirus-IN-1, a novel compound demonstrating potent inhibitory effects against highly pathogenic encephalitic alphaviruses. This document synthesizes available data, details experimental methodologies, and presents logical workflows and potential mechanisms of action to support further research and development efforts in the field of antiviral therapeutics.

Core Data Presentation

The in vitro efficacy of this compound has been quantified against two major encephalitic alphaviruses, Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV). The available data from primary research demonstrates its potent antiviral activity.

| Virus | Assay Type | Cell Line | Metric | Value (µM) | Selectivity Index (SI) | Reference |

| VEEV | Cytopathic Effect (CPE) | Vero 76 | EC50 | 0.24 | Not Available | [1][2] |

| EEEV | Cytopathic Effect (CPE) | Vero 76 | EC50 | 0.16 | Not Available | [1][2] |

Note: The 50% cytotoxic concentration (CC50) has been described as showing "no obvious cytotoxicity," but a specific value has not been published.[1][2] Therefore, the Selectivity Index (SI = CC50/EC50) cannot be calculated at this time. Further studies are required to determine the precise CC50 value. The compound has also been shown to reduce VEEV and EEEV viral loads in primary human neuronal cells at concentrations of 1 and 5 µM over an 18-hour period.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is designed to measure the ability of a compound to protect cells from virus-induced cell death.

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to protect Vero 76 cells from VEEV- or EEEV-induced cytopathic effects.

Materials:

-

Vero 76 cells

-

Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV) stocks

-

This compound

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed Vero 76 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment:

-

Aspirate the growth medium from the cell monolayers.

-

Infect the cells with either VEEV or EEEV at a predetermined multiplicity of infection (MOI).

-

Immediately add the serially diluted this compound to the infected cells. Include virus-only (positive control for CPE) and cells-only (negative control) wells.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).

-

Viability Assessment:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cells-only control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

-

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious viral particles in the presence of an antiviral compound.

Objective: To measure the extent to which this compound reduces the titer of progeny VEEV and EEEV.

Materials:

-

Vero 76 cells

-

VEEV and EEEV stocks

-

This compound

-

6-well or 12-well cell culture plates

-

Cell culture medium

-

Plaque assay materials (e.g., agarose overlay, crystal violet stain)

Procedure:

-

Cell Seeding: Seed Vero 76 cells in multi-well plates to form a confluent monolayer.

-

Infection and Treatment:

-

Infect the cells with VEEV or EEEV at a specific MOI.

-

After a 1-hour adsorption period, wash the cells to remove unadsorbed virus.

-

Add fresh medium containing a fixed, non-toxic concentration of this compound (e.g., 5 µM). Include a no-drug control.

-

-

Incubation: Incubate the plates at 37°C for a full viral replication cycle (e.g., 24 hours).

-

Harvesting Progeny Virus: Collect the supernatant from each well, which contains the progeny virus.

-

Plaque Assay:

-

Prepare serial dilutions of the harvested supernatants.

-

Infect fresh monolayers of Vero 76 cells with the dilutions for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose).

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

-

Data Analysis:

-

Calculate the viral titer (Plaque Forming Units per milliliter, PFU/mL) for both the treated and untreated samples.

-

Determine the log reduction in viral yield by comparing the titer from the compound-treated sample to the untreated control.

-

Cytotoxicity Assay (MTT/MTS Assay)

This assay is used to determine the concentration of a compound that is toxic to host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on Vero 76 cells.

Materials:

-

Vero 76 cells

-

This compound

-

96-well cell culture plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilizing agent (e.g., DMSO or SDS for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero 76 cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the cells. Include a cells-only control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilizing agent to dissolve the crystals.

-

For MTS: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Postulated Mechanism of Action

This compound is a piperazinobenzodiazepinone, a chemotype derived from the ring expansion of 2-dichloromethylquinazolinones. This class is related to the previously identified 2-amidinophenylbenzamide series of alphavirus inhibitors. While the exact target of this compound has not been definitively identified, related compounds are known to interfere with viral non-structural proteins (nsPs), which are crucial for viral RNA replication. The following diagram illustrates a hypothetical signaling pathway based on this likely mechanism of action.

Caption: Postulated mechanism targeting the nsP2 protease.

Disclaimer: The precise molecular target and signaling pathway of this compound have not been experimentally confirmed. The above diagram represents a plausible mechanism based on its structural relationship to other known alphavirus non-structural protein inhibitors. Further biochemical and genetic studies are required for definitive target validation.

References

Encephalitic Alphavirus-IN--1: A Comprehensive Cytotoxicity and Antiviral Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxicity and antiviral activity of Encephalitic alphavirus-IN-1, a novel compound from the piperazinobenzodiazepinone chemical class. This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes relevant biological pathways and experimental workflows. The information presented is collated from primary research and is intended to serve as a foundational resource for professionals engaged in antiviral drug discovery and development.

Quantitative Antiviral Activity and Cytotoxicity

This compound has demonstrated potent, sub-micromolar inhibitory activity against Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV). The compound exhibits a favorable cytotoxicity profile, with no significant cell death observed at concentrations effective against the viruses.

The antiviral potency and cytotoxicity of this compound and its analogs were evaluated in Vero 76 cells. The 50% effective concentration (EC50) was determined by measuring the inhibition of virus-induced cytopathic effect (CPE), while the 50% cytotoxic concentration (CC50) was assessed in uninfected cells. A summary of these findings is presented below.

| Compound | Virus | EC50 (µM)[1][2] | CC50 (µM)[3] | Selectivity Index (SI = CC50/EC50) |

| This compound | VEEV | 0.24[4] | >50[3] | >208 |

| This compound | EEEV | 0.16[4] | >50[3] | >312 |

Note: this compound is referred to as compound 45 in the primary literature[3]. The data presented here corresponds to that compound.

In addition to inhibiting virus-induced cell death, this compound also significantly reduces viral progeny. At a concentration of 5 µM, the compound resulted in a greater than 7-log reduction in the viral yield for both VEEV and EEEV in Vero 76 cells[1][2]. Furthermore, its antiviral activity has been confirmed in primary human neuronal cells[1][2].

Experimental Protocols

The following are detailed methodologies for the key assays used to characterize the antiviral and cytotoxic properties of this compound.

Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to inhibit the cell death induced by viral infection.

-

Cell Preparation: Vero 76 cells are seeded into 96-well plates at a density that allows for a confluent monolayer to form overnight.

-

Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium to achieve the desired final concentrations.

-

Infection and Treatment: The cell culture medium is removed from the wells and replaced with medium containing the diluted compound. The cells are then infected with either VEEV or EEEV at a specific multiplicity of infection (MOI).

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of significant cytopathic effects in the untreated, infected control wells (typically 2-3 days).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious viral particles in the presence of the test compound.

-

Cell Preparation and Infection: Vero 76 cells are seeded in 6-well plates and grown to confluency. The cells are then infected with VEEV or EEEV at a defined MOI.

-

Compound Treatment: Following a 1-hour adsorption period, the viral inoculum is removed, and the cells are washed. Fresh medium containing the test compound at a fixed concentration (e.g., 5 µM) is added to the wells.

-

Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for viral replication and the production of new virions.

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant, which contains the progeny virions, is collected.

-

Plaque Assay: The collected supernatant is serially diluted, and the dilutions are used to infect fresh monolayers of Vero 76 cells in 6-well plates. After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions or "plaques".

-

Plaque Visualization and Quantification: After a further incubation period (typically 2-3 days), the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaque-forming units (PFU) per milliliter is then calculated.

-

Data Analysis: The viral yield in the treated samples is compared to that of the untreated control to determine the log reduction in viral titer.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells in the absence of viral infection.

-

Cell Preparation: Vero 76 cells are seeded into 96-well plates as described for the CPE assay.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated for the same duration as the CPE assay.

-

Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

While the precise molecular target and mechanism of action of this compound are still under investigation, the general life cycle of encephalitic alphaviruses and the workflow of the key antiviral assays can be visualized.

General Encephalitic Alphavirus Life Cycle

The following diagram illustrates the key stages of the encephalitic alphavirus replication cycle, which represents potential targets for antiviral intervention.

Caption: Simplified encephalitic alphavirus life cycle.

Cytopathic Effect (CPE) Assay Workflow

The following diagram outlines the experimental workflow for the Cytopathic Effect (CPE) assay.

Caption: Workflow of the Cytopathic Effect (CPE) assay.

Viral Yield Reduction Assay Workflow

The following diagram illustrates the workflow for the Viral Yield Reduction assay.

Caption: Workflow of the Viral Yield Reduction assay.

Conclusion

This compound is a potent inhibitor of VEEV and EEEV with a promising safety profile in vitro. The data presented in this guide, including its sub-micromolar efficacy and high selectivity index, underscore its potential as a lead candidate for the development of novel therapeutics against these significant human pathogens. Further investigation into its precise mechanism of action will be crucial for its continued development and optimization.

References

- 1. Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Plasma Stability of Encephalitic alphavirus-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro plasma stability of Encephalitic alphavirus-IN-1, a potent submicromolar inhibitor of Venezuelan equine encephalitis virus (VEEV) and eastern equine encephalitis virus (EEEV). The data and protocols presented are derived from the primary research publication by Ryan MC, et al.[1]. The compound, identified as compound 10q in the aforementioned study, demonstrates significant stability in mouse plasma, a critical characteristic for potential therapeutic candidates.

Quantitative Plasma Stability Data

The stability of this compound (compound 10q) was evaluated in vitro using mouse plasma. The compound shows robust stability, indicating a low susceptibility to degradation by plasma enzymes. The quantitative data from this assessment is summarized below.

| Compound Name | Internal Designation | Species | Incubation Time (min) | Percent Remaining (%) |

| This compound | 10q | Mouse | 60 | 98 |

Table 1: In vitro plasma stability of this compound (10q) in mouse plasma.[1]

Experimental Protocol: In Vitro Plasma Stability Assay

The following section details the methodology employed to determine the plasma stability of this compound.

2.1. Materials and Reagents

-

Test Compound: this compound (compound 10q)

-

Plasma: CD-1 Mouse Plasma

-

Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Organic Solvent (for protein precipitation): Acetonitrile (ACN) containing an internal standard.

-

Control Compound: A compound with known plasma instability (e.g., a readily hydrolyzed ester) is typically included to validate assay performance.

2.2. Assay Procedure

-

A stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO).

-

The test compound is added to CD-1 mouse plasma to achieve a final concentration of 5 μM. The final DMSO concentration in the incubation mixture is kept low (e.g., <1%) to avoid effects on enzyme activity.

-

The incubation is carried out in a water bath or incubator maintained at 37°C.

-

Aliquots are removed from the incubation mixture at specific time points, including a 0-minute (T=0) and a 60-minute (T=60) point.

-

The enzymatic reaction in each aliquot is immediately terminated by adding a volume of ice-cold acetonitrile (containing an internal standard). This step also precipitates plasma proteins.

-

The quenched samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the remaining analyte, is collected for analysis.

2.3. Analytical Method

-

The concentration of the parent compound (this compound) remaining in the supernatant is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

The peak area of the analyte is normalized to the peak area of the internal standard to account for variations in sample processing and instrument response.

-

The percentage of the compound remaining at the 60-minute time point is calculated by comparing its normalized peak area to that of the 0-minute sample.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay protocol.

Metabolic Pathways

The primary publication does not detail specific metabolic pathways or degradation products for this compound in mouse plasma. The high percentage of compound remaining after 60 minutes suggests that the molecule is not a significant substrate for common plasma enzymes such as esterases or amidases under these in vitro conditions. Further investigation would be required to identify any minor metabolites that may be formed.

References

In-Depth Technical Guide: Antiviral Spectrum of Encephalitic Alphavirus-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encephalitic alphaviruses, including Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV), represent significant public health concerns due to their potential to cause severe neurological disease. Currently, there are no FDA-approved therapeutics for infections caused by these viruses. This technical guide details the antiviral spectrum and properties of Encephalitic alphavirus-IN-1, a novel small molecule inhibitor belonging to the piperazinobenzodiazepinone class. This document provides a comprehensive summary of its in vitro efficacy, cytotoxicity, and the experimental protocols utilized for its evaluation. Furthermore, a putative mechanism of action is discussed in the context of alphavirus replication, supported by logical workflow diagrams.

Antiviral Activity of this compound

This compound has demonstrated potent antiviral activity against both Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV).[1] The compound, identified as compound 19f in the primary literature, exhibits submicromolar efficacy in inhibiting the cytopathic effect (CPE) induced by these viruses in Vero 76 cells.[1]

Quantitative Antiviral Data

The antiviral potency of this compound (compound 19f ) was determined through cytopathic effect (CPE) assays. The half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized below.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| VEEV (TrD) | Vero 76 | CPE Inhibition | 0.24 | >10 | >41.7 | [1] |

| EEEV (V105) | Vero 76 | CPE Inhibition | 0.16 | >10 | >62.5 | [1] |

In addition to inhibiting viral-induced cell death, this compound has been shown to significantly reduce the viral yield of both VEEV and EEEV in infected human brain primary neuronal cells when treated with concentrations of 1 and 5 µM for 18 hours.[1]

Experimental Protocols

The following sections detail the methodologies employed to ascertain the antiviral and cytotoxic properties of this compound.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay quantifies the ability of a compound to protect cells from virus-induced death.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against VEEV and EEEV.

Materials:

-

Vero 76 cells

-

Venezuelan Equine Encephalitis Virus (VEEV), Trinidad Donkey (TrD) strain

-

Eastern Equine Encephalitis Virus (EEEV), V105 strain

-

This compound (dissolved in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed Vero 76 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted compound to the wells.

-

Infect the cells with either VEEV or EEEV at a multiplicity of infection (MOI) sufficient to cause significant cytopathic effect within 48-72 hours.

-

Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Viability Assessment:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells in the absence of viral infection.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.

Materials:

-

Vero 76 cells

-

This compound (dissolved in DMSO)

-

DMEM supplemented with FBS and antibiotics

-

96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed Vero 76 cells in 96-well plates as described for the CPE assay.

-

Compound Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add serial dilutions of this compound to the wells.

-

Include control wells with untreated cells.

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for the same duration as the antiviral assay (48-72 hours).

-

Viability Assessment: Measure cell viability using the CellTiter-Glo® reagent as described above.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

-

Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action and Visualizations

While the precise molecular target of this compound has not been definitively elucidated, its chemical scaffold as a piperazinobenzodiazepinone suggests a potential mechanism targeting the viral replication machinery.[1] Many alphavirus inhibitors with similar structural features have been shown to target the non-structural proteins (nsPs), which are essential for viral RNA replication.

Putative Target: Alphavirus Replication Complex

The alphavirus replication complex is a multi-protein machinery composed of nsP1, nsP2, nsP3, and nsP4. This complex is responsible for the synthesis of viral RNA. It is hypothesized that this compound may interfere with the function of this complex, possibly by inhibiting the enzymatic activity of nsP2 (protease/helicase) or nsP4 (RNA-dependent RNA polymerase), or by disrupting the protein-protein interactions necessary for the assembly and function of the complex.

Caption: Putative mechanism of action of this compound.

Experimental Workflow for Antiviral Evaluation

The evaluation of this compound follows a logical progression from initial screening to confirmation of antiviral activity.

References

An In-depth Technical Guide to Encephalitic alphavirus-IN-1: A Novel Inhibitor of VEEV and EEEV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV) are pathogenic alphaviruses that pose a significant threat to public health, with the potential for causing severe and often fatal encephalitis. Currently, there are no FDA-approved therapeutics available for the treatment of infections caused by these viruses. This technical guide provides a comprehensive overview of a novel antiviral compound, Encephalitic alphavirus-IN-1, a piperazinobenzodiazepinone derivative that has demonstrated potent in vitro activity against both VEEV and EEEV. This document details the compound's antiviral efficacy, cytotoxicity, and the experimental protocols utilized for its evaluation. Furthermore, it presents relevant signaling pathways and experimental workflows in the form of Graphviz diagrams to facilitate a deeper understanding of the context of this research.

Introduction to Encephalitic Alphaviruses

VEEV and EEEV are mosquito-borne, single-stranded RNA viruses belonging to the Alphavirus genus of the Togaviridae family. Human infections can range from mild flu-like symptoms to severe neurological disease characterized by encephalitis, seizures, and coma, with EEEV exhibiting a particularly high mortality rate. The lack of effective treatments underscores the urgent need for the development of novel antiviral agents.

This compound: A Potent Inhibitor

This compound is a novel small molecule inhibitor belonging to the piperazinobenzodiazepinone chemical class, discovered through the ring expansion of 2-dichloromethylquinazolinones. This compound has emerged as a promising lead in the pursuit of therapeutics against encephalitic alphaviruses.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency of this compound was evaluated in cell-based assays against both VEEV and EEEV. The compound exhibits sub-micromolar efficacy in inhibiting viral-induced cell death and significantly reduces viral replication. The following table summarizes the key quantitative data.

| Parameter | VEEV (TC83 strain) | EEEV | Cell Line | Reference |

| EC50 (µM) | 0.24 | 0.16 | Vero 76 | [1][2] |

| CC50 (µM) | > 30 | Not Reported | Vero 76 | [3] |

| Selectivity Index (SI) | > 125 | Not Reported | Vero 76 | Calculated |

| Viral Yield Reduction | > 7-log reduction | > 7-log reduction | Primary Human Neuronal Cells | [3] |

Note: The EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral cytopathic effect. The CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.

In Vivo Efficacy of a Structurally Related Analog

While in vivo data for this compound is not yet publicly available, studies on a closely related quinazolinone derivative, BDGR-49, have demonstrated significant protection in lethal mouse models of VEEV and EEEV infection. These findings suggest the therapeutic potential of this class of compounds.

| Virus | Animal Model | Dose | Route | Treatment Regimen | Survival Rate | Reference |

| VEEV (Trinidad donkey) | BALB/c mice | 25 mg/kg/day | Intraperitoneal | Prophylactic | 100% | |

| EEEV (FL93-939) | C57BL/6 mice | 50 mg/kg/day | Intraperitoneal | Prophylactic | 70% |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the EC50 of an antiviral compound by measuring its ability to protect cells from virus-induced death.

-

Cell Seeding: Seed Vero 76 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with VEEV or EEEV at a multiplicity of infection (MOI) of 0.01. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus-only control wells.

-

Cell Viability Measurement: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the CC50 of the compound.

-

Cell Seeding: Seed Vero 76 cells in 96-well plates as described for the CPE assay.

-

Compound Treatment: Add serial dilutions of this compound to the cells. Do not add any virus.

-

Incubation: Incubate the plates for the same duration as the CPE assay (48-72 hours).

-

Cell Viability Measurement: Assess cell viability using the MTT assay as described above.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.

-

Cell Seeding and Infection: Seed primary human neuronal cells or another suitable cell line in 24-well plates. Infect the cells with VEEV or EEEV at a specific MOI.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing a fixed concentration of this compound (e.g., 1 µM and 5 µM).

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.

-

Plaque Assay: Determine the viral titer in the supernatant using a plaque assay.

-

Seed Vero 76 cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the collected supernatants.

-

Infect the Vero 76 cell monolayers with the dilutions for 1 hour.

-

Remove the inoculum and overlay the cells with a medium containing 0.5% agarose.

-

Incubate for 48-72 hours until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

-

Data Analysis: Calculate the viral titer (in plaque-forming units per milliliter, PFU/mL) for the treated and untreated samples. The log reduction in viral yield is calculated as log10(titer of untreated) - log10(titer of treated).

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to alphavirus infection and the evaluation of antiviral compounds.

Caption: Generalized Alphavirus Replication Cycle.

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Caption: Workflow for the Viral Yield Reduction Assay.

Mechanism of Action (Proposed)

The precise molecular target of this compound has not been definitively identified. However, based on its quinazolinone core structure and the known mechanisms of other alphavirus inhibitors with similar scaffolds, it is hypothesized to interfere with the function of the viral non-structural proteins (nsPs). These proteins are essential for the replication of the viral RNA genome. Further mechanistic studies are required to elucidate the exact target and mode of action.

Conclusion and Future Directions

This compound represents a promising new chemotype for the development of therapeutics against VEEV and EEEV. Its potent in vitro activity and high selectivity index warrant further investigation. Future studies should focus on:

-

In vivo efficacy studies: To evaluate the protective effect of this compound in animal models of VEEV and EEEV infection.

-

Pharmacokinetic and toxicology studies: To assess the drug-like properties and safety profile of the compound.

-

Mechanism of action studies: To identify the specific viral or host target of this compound.

-

Structure-activity relationship (SAR) studies: To optimize the potency and pharmaceutical properties of the piperazinobenzodiazepinone scaffold.

The continued development of this and other novel antiviral agents is critical to addressing the unmet medical need for effective treatments for encephalitic alphavirus infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ros… [ouci.dntb.gov.ua]

- 3. Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Novel Alphavirus Compounds

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of alphaviruses, such as Chikungunya virus (CHIKV), and the encephalitic equine encephalitis viruses (VEEV, EEEV, WEEV), presents a significant and ongoing global health threat.[1][2][3] These mosquito-borne, positive-stranded RNA viruses can cause debilitating arthralgia, severe encephalitis, and even death, yet there are currently no FDA-approved antiviral therapies available.[1][2][3][4][5] This guide provides an in-depth overview of the current landscape of novel alphavirus compound investigation, summarizing key data, detailing essential experimental protocols, and visualizing critical viral pathways and research workflows.

The Alphavirus Replication Cycle: A Map of Therapeutic Targets

The alphavirus lifecycle offers multiple targets for antiviral intervention.[1] Understanding this process is fundamental to the rational design and screening of novel inhibitory compounds. The cycle begins with the virus attaching to host cell receptors and entering via clathrin-mediated endocytosis.[1][6] Acidification within the endosome triggers the fusion of the viral envelope with the endosomal membrane, releasing the viral RNA genome into the cytoplasm.[6][7]

The positive-sense genomic RNA is then translated to produce a non-structural polyprotein (P1234), which is cleaved by the viral nsP2 protease into four non-structural proteins (nsP1-4).[2][6][8] These proteins assemble into a replication complex (RC) that synthesizes a negative-sense RNA intermediate.[6][8] This intermediate serves as a template for the transcription of both new full-length genomic RNA and a subgenomic RNA that encodes the viral structural proteins (capsid and envelope glycoproteins).[2][6] Finally, new virions are assembled and bud from the host cell plasma membrane.[1][9]

Below is a diagram illustrating the key stages of the alphavirus replication cycle and highlighting proteins that are targets for antiviral compounds.

Caption: Alphavirus replication cycle and key targets for antiviral compounds.

Novel Alphavirus Compounds: Quantitative Efficacy

The search for effective alphavirus inhibitors has identified several promising small molecules that act on various viral and host targets.[1] These compounds range from direct-acting inhibitors targeting viral enzymes like the RNA-dependent RNA polymerase (RdRp) or proteases, to host-targeting inhibitors that disrupt cellular processes essential for viral replication.[1] The table below summarizes the in vitro efficacy of several recently investigated compounds.

| Compound Class | Compound Name | Target Virus | Assay Type | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Nucleoside Analog | Favipiravir (T-705) | CHIKV | CPE | Varies | >1000 µM | Varies | [1] |

| Nucleoside Analog | 4'-Fluorouridine (4'-FlU) | CHIKV, MAYV | Virus Production | ~1-5 µM | >100 µM | >20-100 | [10] |

| Thieno[3,2-b]pyrrole deriv. | ML336 | VEEV, EEEV | CPE | <1 µM | >50 µM | >50 | [1] |

| Indole Analog | CCG-203926 (9h) | WEEV | CPE | Not specified | >20 µM | Not specified | [11] |

| Benzoxazole deriv. | Compound 16 | CHIKV, MAYV | CPE | 14.2 µM (CHIKV), 6.3 µM (MAYV) | >157 µM | 11 (CHIKV), 24 (MAYV) | [12] |

| Various | Suramin | SINV | CPE | 141 µM | Not specified | Low | [1][6] |

| Various | Obatoclax | SINV, SFV, CHIKV | CPE | Sub-micromolar | Not specified | Not specified | [1] |

| Capsid Protease Inhibitor | Eptifibatide acetate (EAC) | CHIKV | Post-entry | 4.01 µM | Not specified | Not specified | [13] |

| Patented Compound | Cpd 20 pg 137 | CHIKV, VEEV | CPE / VTR | EC50=0.27µM (CHIKV), 0.34µM (VEEV) | 17.8 µM | ~66 (CHIKV), ~52 (VEEV) | [14] |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect Assay; VTR: Viral Titer Reduction Assay.

Key Experimental Protocols

Standardized and reproducible assays are critical for the evaluation of potential antiviral agents. Below are methodologies for key experiments commonly cited in alphavirus research.

This assay is a high-throughput method to screen for compounds that protect host cells from virus-induced death.

-

Objective: To determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).

-

Methodology:

-

Cell Seeding: Seed susceptible cells (e.g., Vero, human foreskin fibroblasts) in 96-well plates and incubate to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection and Treatment: Remove growth medium from cells. Add the compound dilutions to the wells. Subsequently, infect the cells with an alphavirus at a predetermined multiplicity of infection (MOI). Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-3 days).

-

Quantification of Cell Viability: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet) to all wells. Measure the signal (luminescence, absorbance) using a plate reader.

-

Data Analysis: Normalize the data with respect to the cell and virus controls. Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

This assay directly measures the reduction in the production of infectious virus particles.

-

Objective: To quantify the reduction in viral titer in the presence of a test compound.

-

Methodology:

-

Infection and Treatment: Seed cells in multi-well plates. Treat the cells with serial dilutions of the test compound and subsequently infect with the alphavirus, as described in the CPE assay.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the culture supernatants, which contain the progeny virions.

-

Plaque Assay: Determine the viral titer in the collected supernatants using a standard plaque assay.

-

Prepare serial dilutions of the supernatants.

-

Infect confluent monolayers of susceptible cells (e.g., Vero) with the dilutions for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread.[15]

-

Incubate for 2-3 days until plaques (zones of cell death) are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

-

Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each compound concentration. The EC50 or EC90 (concentration for 90% reduction) can be determined by plotting the percentage of titer reduction against compound concentration.

-

This is essential to ensure that the observed antiviral activity is not due to general toxicity to the host cells.

-

Objective: To determine the concentration of a compound that reduces host cell viability by 50% (CC50).

-

Methodology:

-

Cell Seeding and Treatment: Seed cells in 96-well plates. Add serial dilutions of the test compounds to the wells (without adding any virus).

-

Incubation: Incubate the plates for the same duration as the antiviral assays.

-

Quantification of Cell Viability: Use a viability reagent (as in the CPE assay) to measure cell health.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration. The Selectivity Index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of a compound.

-

Standardized Workflow for Antiviral Discovery

The preliminary investigation of novel alphavirus compounds follows a logical progression from broad screening to more detailed characterization. This workflow ensures that resources are focused on the most promising candidates.

Caption: A standardized workflow for the discovery and preclinical development of novel alphavirus inhibitors.

Conclusion

The field of alphavirus antiviral research is active, with numerous promising compounds being identified through both high-throughput screening and rational design.[1][5] Key viral targets include the nsP2 protease and the nsP4 RNA-dependent RNA polymerase, with nucleoside analogs representing a particularly promising class of inhibitors.[6][8][10] The methodologies and workflows described in this guide provide a framework for the systematic evaluation of these novel compounds. A continued focus on compounds with high selectivity indices and favorable preclinical data will be essential to advance the development of the first effective therapies to combat the significant threat posed by alphaviral diseases.[2][5]

References

- 1. A compendium of small molecule direct-acting and host-targeting inhibitors as therapies against alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the alphaviruses: Recent research on important emerging pathogens and progress towards their control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of the Structural and Nonstructural Proteins of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Life Cycle of the Alphaviruses: From an Antiviral Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Combined Use of Alphavirus Replicons and Pseudoinfectious Particles for the Discovery of Antivirals Derived from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonstructural Proteins of Alphavirus—Potential Targets for Drug Development [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Inhibitors of Neurotropic Alphavirus Replication That Improve Host Survival in a Mouse Model of Acute Viral Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alphavirus capsid protease inhibitors as potential antiviral agents for Chikungunya infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OHSU and the Southern Research Institute identify new inhibitors of alphaviruses | BioWorld [bioworld.com]

- 15. Assessment of plaque assay methods for alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Encephalitic Alphavirus-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encephalitic alphaviruses, including Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV), are significant human and veterinary pathogens with the potential to cause severe neurological disease.[1][2] Currently, there are no FDA-approved antiviral therapeutics for the treatment of infections caused by these viruses. Encephalitic alphavirus-IN-1 is a potent small molecule inhibitor of encephalitic alphaviruses, demonstrating submicromolar efficacy in cell-based assays.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture for antiviral research and drug development purposes.

Biochemical Properties and Mechanism of Action

This compound belongs to the piperazinobenzodiazepinone chemical class.[1][2] It exhibits potent antiviral activity against VEEV and EEEV with no obvious cytotoxicity at effective concentrations.[1][3][4]

Mechanism of Action: The proposed target of this compound is the non-structural protein 2 (nsP2) protease of alphaviruses.[5] The nsP2 protease is a crucial viral enzyme responsible for processing the viral non-structural polyprotein, a step essential for the formation of the viral replication complex.[5][6][7] By inhibiting the nsP2 protease, this compound is believed to disrupt the viral life cycle, leading to a significant reduction in viral replication and yield.[1][2]

Alphavirus nsP2 also plays a role in counteracting the host's innate immune response. In many alphavirus infections, nsP2 can induce a shutdown of host cell transcription and translation, and interfere with the JAK-STAT signaling pathway, which is critical for the antiviral effects of interferons.[2][3][8] For encephalitic alphaviruses like VEEV, the capsid protein also contributes to shutting down host transcription, while nsP2 is a key player in translational shutoff.[3] By targeting nsP2, this compound may not only directly inhibit viral replication but also modulate the host cell's response to infection.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound.

| Parameter | VEEV | EEEV | Reference |

| EC50 (µM) | 0.24 | 0.16 | [1][3][4] |

| CC50 (µM) | > 23 (Vero 76 cells) | > 23 (Vero 76 cells) | [2] |

| Selectivity Index (CC50/EC50) | > 97 | > 146 | [2] |

Table 1: In vitro antiviral activity and cytotoxicity of this compound.

| Treatment | Virus | Viral Yield Reduction | Reference |

| 5 µM this compound | VEEV | > 7-log | [1][2] |

| 5 µM this compound | EEEV | > 7-log | [1][2] |

| 1 and 5 µM this compound (18 hours) | VEEV and EEEV | Substantial reduction in human brain primary neuronal cells | [3][4] |

Table 2: Viral yield reduction upon treatment with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

-

Aseptically, in a biological safety cabinet, add the calculated volume of DMSO to the vial containing the this compound powder.

-

Gently vortex or sonicate the vial until the compound is completely dissolved.

-

Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light. It is recommended to limit the final DMSO concentration in cell culture media to ≤0.5% to avoid solvent-induced cytotoxicity.[9]

Cell Culture and Virus Propagation

Recommended Cell Line:

-

Vero 76 cells (ATCC CRL-1587) are a suitable host for propagating and titrating encephalitic alphaviruses and were used in the initial characterization of this compound.[2][10]

Cell Culture Media:

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Maintenance Medium: EMEM supplemented with 2% FBS, 1% Penicillin-Streptomycin.

Virus Propagation:

-

Seed Vero 76 cells in T-75 or T-150 flasks and grow to 90-95% confluency in growth medium.[10]

-

Remove the growth medium and infect the cells with the desired encephalitic alphavirus (e.g., VEEV, EEEV) at a low multiplicity of infection (MOI) of 0.01-0.1 in a minimal volume of maintenance medium.

-

Incubate the flask at 37°C for 1-2 hours, rocking gently every 15-20 minutes to ensure even distribution of the virus.

-

Add fresh maintenance medium to the flask and incubate at 37°C in a 5% CO2 incubator.

-

Monitor the cells daily for the appearance of cytopathic effects (CPE), which typically appear within 24-48 hours.

-

Harvest the virus-containing supernatant when 80-90% of the cell monolayer shows CPE.

-

Centrifuge the supernatant at low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris.

-

Aliquot the clarified viral stock and store at -80°C.

-

Determine the viral titer using a plaque assay or TCID50 assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of the compound to protect cells from virus-induced cell death.

Materials:

-

Vero 76 cells

-

Growth and Maintenance Media

-

Encephalitic alphavirus stock of known titer

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, MTT, or a commercial ATP-based assay like Viral ToxGlo™)[11][12]

Procedure:

-

Seed Vero 76 cells in a 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 2 x 10^4 cells/well). Incubate overnight at 37°C.[13]

-

On the day of the assay, prepare serial dilutions of this compound in maintenance medium. A typical starting concentration for a dose-response curve would be around 10-30 µM, with 2- to 3-fold serial dilutions.[13]

-

Remove the growth medium from the cell plate and add the compound dilutions to the respective wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

-

Pre-treat the cells with the compound for 1-2 hours at 37°C.

-

Infect the wells (except for the "cells only" control) with the alphavirus at an MOI that causes complete CPE in the virus control wells within 48-72 hours (e.g., MOI of 0.1).

-

Incubate the plate at 37°C until the virus control wells show >80% CPE.[13]

-